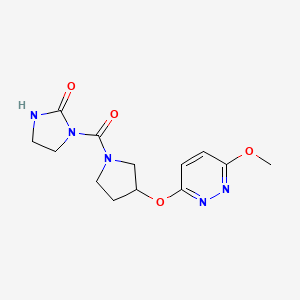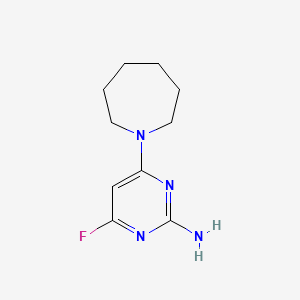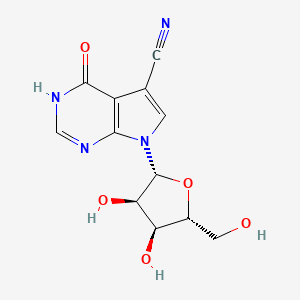
N1-(furan-2-ylmethyl)-N2-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(furan-2-ylmethyl)-N2-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide, commonly known as FMI-41, is a small molecule that has gained significant attention in recent years due to its potential therapeutic applications. FMI-41 belongs to the family of oxalamides and is a potent and selective antagonist of the G protein-coupled receptor, GPR40.
Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Metal Complexes
The ligand N’-[(furan-2-yl)methyl]-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide (referred to as H₂L) serves as a Schiff base. Schiff bases are known for their facile synthesis via condensation reactions between primary amines and carbonyl compounds. When H₂L reacts with metal ions (such as Cu(II), Co(II), Ni(II), and Zn(II)), it forms complexes with a stoichiometric ratio of 1:2 (metal to ligand). These complexes exhibit stability and can chelate to metal ions in a mononegative bidentate fashion. The azomethine nitrogen and deprotonated enolized carbonyl oxygen play crucial roles in this coordination process .
Biological Activities and Cytotoxicity
The presence of azomethine nitrogen (C=N) in Schiff bases contributes to their biological activity. In vitro cytotoxicity studies revealed that the free ligand (H₂L) exhibited greater potency than its metal complexes. This suggests potential applications in cancer research and drug development. The furan Schiff base derivatives, including N’-[(furan-2-yl)methyl]-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide, have been investigated for their anticancer properties .
Antibacterial and Antifungal Properties
Schiff bases, including those with furan moieties, have demonstrated antibacterial and antifungal activities. The unique binding sites provided by the azomethine nitrogen and furanyl oxygen contribute to their effectiveness. Researchers have explored these compounds for potential therapeutic applications in infectious diseases .
Analytical Chemistry and Catalysis
Schiff bases find applications in analytical chemistry due to their ability to form stable complexes with metal ions. Additionally, they serve as catalysts in various reactions. The furan-based Schiff base derivatives may play a role in enhancing catalytic efficiency .
Food and Dye Industry
Historically, Schiff bases have been employed in the food and dye industry. Their diverse donor groups and flexibility make them suitable for various applications, including colorants and food additives.
Wirkmechanismus
Target of Action
The primary targets of N’-[(furan-2-yl)methyl]-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide It’s worth noting that compounds containing indole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
The specific mode of action of N’-[(furan-2-yl)methyl]-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide Indole derivatives, which are structurally similar, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . This suggests that this compound might interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
The exact biochemical pathways affected by N’-[(furan-2-yl)methyl]-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.
Result of Action
The molecular and cellular effects of N’-[(furan-2-yl)methyl]-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide The broad spectrum of biological activities associated with indole derivatives suggests that this compound may have diverse molecular and cellular effects.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-N'-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-23-18(9-13-5-2-3-6-14(13)10-18)12-20-17(22)16(21)19-11-15-7-4-8-24-15/h2-8H,9-12H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQGWNPKAKUUPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(furan-2-ylmethyl)-N2-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2560716.png)
![[6-(Cyclopropylmethoxy)pyrimidin-4-yl]methanamine](/img/structure/B2560717.png)

![3-(2-(azepan-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2560720.png)
![N-[(4-Cyanophenyl)methyl]-N-prop-2-enyloxirane-2-carboxamide](/img/structure/B2560721.png)
![2-Cyclopropyl-1-[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2560723.png)

![4-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2560725.png)
![Pyrazolo[1,5-A]pyridin-5-ylboronic acid](/img/structure/B2560727.png)
![3-(4-bromophenyl)-2-((1-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2560729.png)

![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2560734.png)

